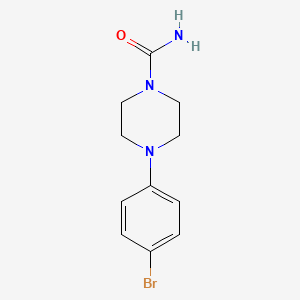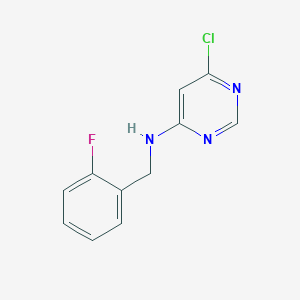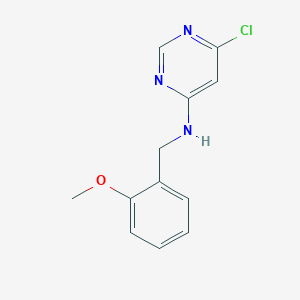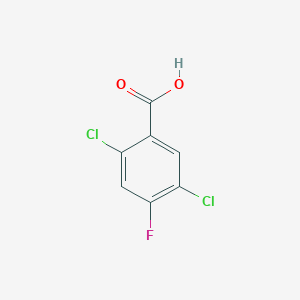
1-Benzyl-4-methoxy-5-azaindole
Descripción general
Descripción
1-Benzyl-4-methoxy-5-azaindole is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.28 . It is a derivative of azaindole, a chemical scaffold represented in many biologically active natural products and synthetic derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to the 1-position of a 5-azaindole ring, with a methoxy group at the 4-position . The azaindole ring is a bicyclic structure that combines a pyridine and a pyrrole ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, azaindoles in general have been the subject of numerous investigations due to their interesting biochemical and biophysical properties .Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
- Electrophilic Substitution and Nucleophilic Replacement: Research on azaindole derivatives, including 1-benzyl-4-methoxy-5-azaindole, has shown that electrophilic substitution in certain azaindoles requires more severe conditions than in others. Specifically, the presence of a 5-cyano-substituent in 7-azaindoles has been found to affect the ease of nucleophilic replacement of chlorine by the methoxy group (Sycheva et al., 1987).
Medicinal Chemistry Applications
HIV-1 Attachment Inhibition
Azaindole derivatives, including variants of this compound, have been studied for their potential as inhibitors of HIV-1 attachment. These studies led to the discovery of compounds that showed marked improvements in pharmaceutical properties and antiviral activity, contributing to the development of new drug candidates for HIV treatment (Wang et al., 2009).
Antimycobacterial Properties
The structure and in vitro antimycobacterial properties of benzimidazole analogues of azaindoles have been explored. These studies contribute to the understanding of potential new treatments for tuberculosis and related infections (Richter et al., 2022).
Anticancer Activity
Azaindole derivatives, including this compound, have been evaluated for their anticancer activity. These compounds have shown promising results in inhibiting cancer cell proliferation and tumor growth in various models, contributing to the development of new anticancer agents (Lee et al., 2013).
Discovery of HIV-1 Attachment Inhibitors
The development of 4-methoxy-6-azaindole-based HIV-1 attachment inhibitors illustrates the importance of these compounds in antiviral drug discovery. Through structural optimization, researchers have developed effective inhibitors that target the viral envelope glycoprotein gp120, demonstrating the therapeutic potential of azaindole derivatives in treating HIV (Wang et al., 2018).
Direcciones Futuras
Azaindoles, including 1-Benzyl-4-methoxy-5-azaindole, have yielded several therapeutic agents for a variety of diseases . The future directions in this field may involve the development of novel and facile methodologies for the azaindole derivatives of biological interest . The azaindole framework is also being explored in the design of kinase inhibitors .
Propiedades
IUPAC Name |
1-benzyl-4-methoxypyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-15-13-8-10-17(14(13)7-9-16-15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHHRTFZSHQBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(2-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1370873.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)




![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)




